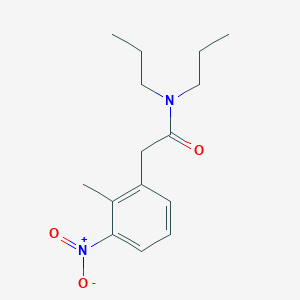

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide

Description

BenchChem offers high-quality 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methyl-3-nitrophenyl)-N,N-dipropylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-4-9-16(10-5-2)15(18)11-13-7-6-8-14(12(13)3)17(19)20/h6-8H,4-5,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRNUPMXKFVATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide chemical structure and properties

The following technical guide is structured to provide actionable intelligence for researchers and drug development professionals focusing on 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide .

This guide bypasses generic definitions to focus on the molecule's critical role as a Key Intermediate and Process Impurity (Impurity 11) in the synthesis of Ropinirole Hydrochloride , a widely used dopamine agonist.

Synonyms: Ropinirole Impurity 11; 2-Methyl-3-nitro-N,N-dipropylphenylacetamide CAS Registry Number: 91374-22-0 Molecular Formula: C₁₅H₂₂N₂O₃ Molecular Weight: 278.35 g/mol [1][2]

Part 1: Executive Technical Summary

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is a functionalized phenylacetamide derivative serving two distinct roles in pharmaceutical chemistry:

-

Synthetic Precursor: It is the direct immediate precursor to the amine intermediate required for the construction of the indolone core of Ropinirole.

-

Critical Quality Attribute (CQA) Marker: Designated as Impurity 11 in Ropinirole API profiling, its presence indicates incomplete reduction during the manufacturing process.

For process chemists, controlling the formation and subsequent reduction of this amide is the "gatekeeper" step in establishing the correct oxidation state of the final drug substance side chain.

Part 2: Physicochemical Profile & Identification[3][4][5]

The following data aggregates predicted and experimental properties relevant for analytical method development (HPLC/GC) and handling.

Table 1: Physicochemical Properties

| Property | Value / Description | Notes for Analysis |

| Physical State | Viscous Oil or Low-Melting Solid | Often isolates as a gum; crystallizes upon standing in cold ether/hexanes. |

| Boiling Point | ~450–460 °C (Predicted) | High vacuum distillation required for purification. |

| LogP | ~2.8 – 3.1 | Moderately lipophilic; elutes late on C18 columns (Reverse Phase). |

| pKa | Neutral | The amide nitrogen is non-basic. It will not protonate in standard acidic mobile phases. |

| Solubility | Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water | Use Acetonitrile/Water gradients for HPLC. |

| UV Max | ~260–270 nm | Nitro-aromatic chromophore provides strong UV detection. |

Spectroscopic Signature (Diagnostic)

-

IR (ATR): Strong bands at 1645 cm⁻¹ (Amide C=O stretch) and 1530/1350 cm⁻¹ (Nitro NO₂ asymmetric/symmetric stretch).

-

¹H NMR (CDCl₃):

-

δ 2.40: Singlet (3H) for the Ar-CH₃ group (distinctive deshielding due to ortho-nitro).

-

δ 3.70: Singlet (2H) for the benzylic CH₂-CO.

-

δ 0.8–0.9: Triplets for terminal methyls of the dipropyl chains.

-

δ 3.2–3.3: Multiplets for N-methylene protons (often broad due to amide rotamers).

-

Part 3: Synthetic Pathway & Mechanism

The synthesis of this molecule represents a classic Nucleophilic Acyl Substitution , but its strategic importance lies in the subsequent chemoselective reduction.

The Ropinirole Pathway Context

The molecule acts as the bridge between the aromatic building block and the functionalized amine required for cyclization.

Graphviz Diagram: Synthesis & Reduction Pathway

The following diagram illustrates the flow from the acid precursor to the Ropinirole core, highlighting the target molecule's position.

Figure 1: The synthetic position of the target amide in the Ropinirole manufacturing stream.[3] The red arrow indicates the critical reduction step where "Impurity 11" is generated if incomplete.

Detailed Experimental Protocol (Synthesis)

Note: This protocol is adapted from standard amide coupling methodologies used in phenylacetic acid derivatives.

Reagents:

-

2-Methyl-3-nitrophenylacetic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.2 eq) or Oxalyl Chloride

-

Dipropylamine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve 2-methyl-3-nitrophenylacetic acid in dry DCM. Add SOCl₂ dropwise at 0°C. Catalytic DMF may be added to accelerate acid chloride formation. Reflux for 2 hours until gas evolution ceases.

-

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to isolate the crude acid chloride (yellow oil). Do not purify.

-

Coupling: Redissolve the acid chloride in fresh dry DCM. Cool to 0°C.

-

Amidation: Slowly add a mixture of Dipropylamine and Et₃N in DCM. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

-

Workup: Stir at room temperature for 4 hours. Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amines) followed by saturated NaHCO₃ (to remove unreacted acid).

-

Isolation: Dry over MgSO₄ and concentrate. The resulting oil is 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide .

Part 4: Analytical Profiling (Impurity Tracking)

In GMP environments, tracking this molecule is essential. It is a Process Related Impurity .

Why it persists (The Mechanism of Failure)

If the subsequent reduction step (using Borane-THF or Lithium Aluminum Hydride) is quenched too early or lacks sufficient reagent, the amide carbonyl is not fully reduced to the methylene group.

-

Target Reaction: R-CO-NR'2 → R-CH2-NR'2

-

Failure Mode: R-CO-NR'2 remains intact.

HPLC Method Parameters (Reference)

To separate the Amide (Target) from the Amine (Product) and Acid (Starting Material):

-

Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

T=0: 90% A / 10% B

-

T=20: 10% A / 90% B (The amide is lipophilic and will elute late).

-

-

Detection: 260 nm.

-

Retention Order: Acid (Early) < Amine (Mid) < Amide (Late) .

-

Note: The amine is basic and will protonate/elute earlier in acidic buffer; the amide is neutral and interacts strongly with the stationary phase.

-

Part 5: Handling & Safety (E-E-A-T)

As a nitro-aromatic compound, specific safety protocols are non-negotiable.

-

Explosion Hazard (Synthesis): The precursor (2-methyl-3-nitrophenylacetic acid) and the target amide contain a nitro group. While the amide is generally stable, do not heat the crude reaction mixture to dryness at temperatures >100°C , as nitro-aromatics can undergo thermal decomposition.

-

Toxicity: Like many Ropinirole intermediates, treat this molecule as a potential genotoxic impurity until proven otherwise, due to the nitro group which can be metabolically reduced to hydroxylamines (DNA alkylating agents).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Amides are hygroscopic; moisture can lead to slow hydrolysis back to the acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13309224: N,N-dipropyl-2-methyl-3-nitrophenylethanamine (Related Intermediate). Retrieved from [Link]

-

Pharmaffiliates (2024). Ropinirole Impurity Standards: 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide (Impurity 11). Retrieved from [Link]

- Hayes, G. et al. (1995).Process for the preparation of ropinirole. US Patent 5,336,781. (Describes the general amidation and reduction sequences for dipropylaminoethyl-indolones).

Sources

In-Depth Technical Guide: Molecular Characterization and Synthetic Utility of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide

Prepared by: Senior Application Scientist, Chemical Development & Analytical Sciences Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of neuropharmacology, the non-ergoline dopamine D2/D3 receptor agonist Ropinirole represents a critical therapeutic intervention for Parkinson's disease and Restless Legs Syndrome (RLS)[1]. The successful commercial-scale synthesis of this active pharmaceutical ingredient (API) relies heavily on a sequence of precisely controlled intermediate transformations.

This technical guide provides an authoritative, in-depth analysis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide , a pivotal intermediate in the classical Gallagher synthesis route of Ropinirole[2]. Beyond its role as a synthetic stepping stone, this compound is rigorously monitored in pharmaceutical quality control as Ropinirole Impurity 11 [3]. By dissecting its physicochemical properties, mechanistic utility, and analytical profiling, this whitepaper serves as a comprehensive resource for process optimization and regulatory compliance.

Physicochemical Profiling & Molecular Characterization

The structural architecture of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is engineered to install the essential pharmacophore required for dopamine receptor binding. The molecule consists of an aromatic core substituted with a nitro group (primed for subsequent reduction and cyclization) and an acetic acid derivative coupled with di-n-propylamine[2].

The exact molecular formula is C₁₅H₂₂N₂O₃ , yielding a molecular weight of 278.35 g/mol [3][4]. The precise stoichiometric balance of this intermediate is critical for calculating yields during the amidation and subsequent reduction steps.

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide |

| Common Synonym | Ropinirole Impurity 11[3] |

| CAS Registry Number | 91374-22-0[4] |

| Molecular Formula | C₁₅H₂₂N₂O₃[4] |

| Molecular Weight | 278.35 g/mol [4] |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (Nitro oxygens, Amide oxygen, Amide nitrogen) |

| Rotatable Bonds | 6 |

Mechanistic Role in Dopamine Agonist Synthesis

The synthesis of Ropinirole, initially detailed by Gallagher et al. (1985), utilizes 2-methyl-3-nitrobenzoic acid as the foundational starting material[2]. Through a series of homologation steps, this is converted to 2-methyl-3-nitrophenylacetic acid.

The formation of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is the critical juncture where the di-n-propylamine moiety—the structural feature responsible for mimicking the physiological dopamine molecule—is introduced[2].

Causality in the Synthetic Pathway

-

Activation: The carboxylic acid must first be converted into an acid chloride. This is because the hydroxyl group of the carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution by a sterically hindered secondary amine (di-n-propylamine) kinetically unfavorable.

-

Amidation: The highly electrophilic acid chloride rapidly reacts with di-n-propylamine to form the target amide (C₁₅H₂₂N₂O₃).

-

Downstream Utility: This amide is subsequently reduced by diborane to form the corresponding amine, which ultimately undergoes intramolecular cyclization to yield the indolone lactam core of Ropinirole[2].

Caption: Synthetic pathway of Ropinirole highlighting the target intermediate.

Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines the synthesis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. This protocol is designed as a self-validating system, incorporating in-process controls to guarantee the 278.35 g/mol target is achieved with high purity.

Step 1: Acid Chloride Formation

-

Procedure: Suspend 2-methyl-3-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) at room temperature.

-

Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly reactive intermediate that significantly accelerates the conversion of the acid to the acid chloride.

-

Validation: Monitor gas evolution (SO₂ and HCl). The reaction is complete when the suspension transitions to a clear, homogeneous solution.

Step 2: Amidation

-

Procedure: In a separate reaction vessel, prepare a solution of di-n-propylamine (1.2 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM. Chill the solution to 0–5°C using an ice bath. Slowly add the acid chloride solution from Step 1 dropwise over 30 minutes.

-

Causality: The reaction between the acid chloride and the amine is highly exothermic. Strict temperature control (0–5°C) prevents the thermal degradation of the product and suppresses the formation of dark, tarry byproducts. TEA is employed as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the di-n-propylamine nucleophile.

Step 3: Workup and Isolation

-

Procedure: Quench the reaction mixture with cold distilled water. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation: The 1N HCl wash is a critical self-validating step; it selectively protonates and removes any unreacted di-n-propylamine and TEA into the aqueous phase. The resulting crude product can be recrystallized from a mixture of ethyl acetate and hexane to yield pure 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide.

Analytical Monitoring & Quality Control (Impurity 11)

In commercial API manufacturing, the complete conversion of intermediates is rarely absolute. If the subsequent diborane reduction of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is incomplete, the unreacted amide persists in the reaction matrix[5].

Because of its structural similarity to the final API, this compound is officially classified as Ropinirole Impurity 11 (CAS 91374-22-0)[3][6]. Regulatory agencies (such as the FDA and EMA) require rigorous tracking of this specific impurity to ensure it falls below the ICH Q3A qualification thresholds.

Caption: RP-HPLC analytical workflow for the quantification of Impurity 11.

Chromatographic Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 stationary phase is the industry standard for this analysis. The amide functionality of Impurity 11 makes it slightly more polar than the fully reduced tertiary amine of Ropinirole, allowing for distinct retention time separation and accurate UV quantification.

References

-

"4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist" Journal of Medicinal Chemistry (Gallagher G Jr, et al., 1985) URL:[Link]

-

"CAS No : 91374-22-0 | Product Name : 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide" Pharmaffiliates URL:[Link]

-

"Evaluating Impurities in Drugs (Part I of III)" ResearchGate / Pharmaceutical Technology (Wadekar K. R., et al., 2012) URL:[Link]

Sources

- 1. ROPINIROLE (PD010133, UHSKFQJFRQCDBE-UHFFFAOYSA-N) [probes-drugs.org]

- 2. 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ropinirole Impurity 11 | CAS No- 91374-22-0 | NA [chemicea.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Ropinirole Impurity 11 - CAS - 91374-22-0 | Axios Research [axios-research.com]

An In-depth Technical Guide to 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is a chemical compound with the CAS number 91374-22-0.[1][2] This molecule belongs to the class of N,N-disubstituted acetamides containing a nitrated phenyl ring. Its structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which can then be used to build more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, synthesized from available data on this and structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is presented in the table below. These properties are crucial for its handling, purification, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 91374-22-0 | [1][2] |

| Molecular Formula | C15H22N2O3 | [2] |

| Molecular Weight | 278.35 g/mol | [3] |

| IUPAC Name | 2-(2-methyl-3-nitrophenyl)-N,N-dipropylacetamide | |

| Predicted XLogP3 | 3.5 | Calculated |

| Predicted Boiling Point | 426.9 ± 40.0 °C | Calculated |

| Predicted Density | 1.1 ± 0.1 g/cm³ | Calculated |

Synthesis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide

The synthesis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide can be achieved through the amidation of 2-methyl-3-nitrophenylacetic acid with di-n-propylamine. This reaction typically requires a coupling agent to activate the carboxylic acid for nucleophilic attack by the secondary amine.

Proposed Synthetic Route

A plausible and efficient method for the synthesis involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[4] The starting material, 2-methyl-3-nitrophenylacetic acid, can be synthesized by the nitration of 2-methylphenylacetic acid.[5]

Caption: Proposed synthetic pathway for 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

-

2-Methyl-3-nitrophenylacetic acid

-

Di-n-propylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-nitrophenylacetic acid (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add di-n-propylamine (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the cooled solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Analytical and Spectroscopic Characterization

The structure of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide can be confirmed using a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the propyl groups, and the methyl group on the phenyl ring. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring. The N-propyl groups will show characteristic triplet and sextet patterns for the CH₃ and CH₂ groups, respectively. The benzylic CH₂ protons will appear as a singlet.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will resonate at a characteristic downfield chemical shift (around 170 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their specific shifts influenced by the methyl and nitro substituents. The carbons of the propyl groups and the benzylic methylene will be observed in the aliphatic region of the spectrum.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

Amide Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide.[9][10]

-

Nitro (NO₂) Group Stretches: Two strong absorption bands are anticipated for the nitro group: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1372 cm⁻¹.[11]

-

C-N Stretch: The C-N stretching vibration of the amide will also be present.

-

Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H and C=C stretching will be observed in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 278.35 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for N,N-disubstituted acetamides include cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the C-N bond of the amide.[12][13] The presence of the nitroaromatic ring will also lead to characteristic fragment ions.

Potential Applications and Research Context

While specific applications for 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide are not extensively documented, its structural motifs are found in various biologically active molecules. Acetamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[14][15]

A closely related compound, N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine, is used as an intermediate in the synthesis of prejunctional dopamine receptor agonists.[16] This suggests that 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide could also serve as a valuable precursor in the development of novel therapeutics targeting the central nervous system. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a diverse library of compounds for drug discovery screening.

Conclusion

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is a compound with significant potential as a synthetic intermediate. This guide has provided a comprehensive overview of its identification, proposed synthesis, and predicted analytical characteristics based on available data and established chemical principles. Further research into the reactivity and biological activity of this compound and its derivatives could lead to the discovery of novel molecules with valuable applications in medicinal chemistry and materials science.

References

-

Pharmaffiliates. 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. [Link]

-

ChemBK. N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propyl-1-propanamine. [Link]

-

PubChem. N,N-dipropyl-2-methyl-3-nitrophenylethanamine. [Link]

-

Spectroscopy Online. The Big Review VIII: Organic Nitrogen Compounds. [Link]

-

Science Ready. Infrared Spectroscopy Made Easy – HSC Chemistry. [Link]

-

PubMed. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (IR). [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

SpectraBase. N,N-dipropylacetamide. [Link]

-

colorkem ltd. N,N-Dipropyl-2-Methyl-3-Nitrophenylethanamine. [Link]

-

Journal of the Chemical Society (Resumed). The infrared spectra of some nitro-amides. [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

-

Journal of Drug Delivery and Therapeutics. Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. [Link]

-

NIST WebBook. Acetamide, N,N-diethyl-. [Link]

-

NIST WebBook. N,N-Dimethylacetoacetamide. [Link]

-

PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

ResearchGate. EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]

-

Wikimedia Commons. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. [Link]

-

ResearchGate. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. [Link]

-

Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]

- Google Patents. Method of preparing 2-(phenylamino)

-

AVESIS. Synthesis and analgesic activity of some acetamide derivatives. [Link]

-

ResearchGate. Alkylation of N-Substituted 2-Phenylacetamides. [Link]

-

ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

-

UWSpace. Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

-

Infoscience. Direct amidation of esters with nitroarenes. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. [Link]

- Google Patents. Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-(2-METHYL-3-NITROPHENYL)-N,N-DIPROPYLACETAMIDE | 91374-22-0 [sigmaaldrich.com]

- 3. molcore.com [molcore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scienceready.com.au [scienceready.com.au]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. galaxypub.co [galaxypub.co]

- 15. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 16. N,N-Dipropyl-2-methyl-3-nitrophenylethanamine | 91374-23-1 [chemicalbook.com]

Navigating the Toxicological Landscape of Nitrophenyl Acetamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nitrophenyl acetamide derivatives represent a significant scaffold in medicinal chemistry and material science. However, their inherent structural alerts, particularly the nitroaromatic moiety, necessitate a thorough and nuanced toxicological evaluation. This guide provides a comprehensive framework for assessing the toxicity of nitrophenyl acetamide derivatives, moving beyond standard protocols to explain the causal relationships behind experimental choices. We will delve into the mechanistic underpinnings of their toxicity, detail robust in vitro and in silico assessment strategies, and provide a clear roadmap for the handling and interpretation of the generated data. This document is intended to be a living guide for researchers, offering both foundational principles and actionable protocols to ensure the safe development of novel chemical entities.

The Double-Edged Sword: Understanding the Toxicological Profile of Nitrophenyl Acetamides

The nitrophenyl acetamide scaffold is a common feature in a variety of biologically active molecules, including those with antimicrobial and anti-inflammatory properties. However, the very features that can confer therapeutic benefit also raise toxicological concerns. The primary structural alert is the nitroaromatic group, which is a well-established precursor to genotoxic and cytotoxic effects.[1][2]

The toxicity of these compounds is not typically a result of the parent molecule itself, but rather its metabolic activation.[3] This process, primarily mediated by nitroreductases present in mammalian cells and gut microbiota, reduces the nitro group to form highly reactive intermediates, such as nitrosoarenes, N-hydroxylamines, and ultimately, the highly electrophilic nitrenium ions.[3][4]

These reactive species can then form covalent adducts with nucleophilic sites on cellular macromolecules, most critically DNA.[5] The formation of DNA adducts can lead to mutations during DNA replication, chromosomal damage, and ultimately, carcinogenesis.[1] Furthermore, the redox cycling of nitroaromatics can generate reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components like lipids, proteins, and DNA.[2]

It is this mechanistic understanding that must guide our toxicological assessment. A simple "black-box" approach to toxicity testing is insufficient; we must design our experimental strategy to probe these specific pathways of metabolic activation and cellular damage.

A Multi-pronged Approach to Toxicity Assessment: From In Silico Prediction to In Vitro Confirmation

A robust toxicological evaluation of nitrophenyl acetamide derivatives should employ a tiered approach, starting with computational predictions to guide and refine subsequent experimental work.

In Silico First: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are invaluable tools for the early-stage hazard identification of new chemical entities.[6][7] For nitroaromatic compounds, numerous QSAR models have been developed to predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and acute toxicity (LD50).[6][8][9] These models typically utilize a combination of molecular descriptors, such as:

-

Hydrophobicity (logP): Influences absorption, distribution, and interaction with cellular membranes.

-

Electronic Parameters (e.g., HOMO/LUMO energies): Relate to the molecule's reactivity and ability to accept electrons during nitroreduction.[10]

-

Steric and Topological Descriptors: Describe the size, shape, and connectivity of the molecule, which can influence its fit into the active sites of metabolizing enzymes.

By inputting the structure of a novel nitrophenyl acetamide derivative into a validated QSAR model, researchers can obtain an initial estimate of its potential toxicity. This information is crucial for prioritizing compounds for further development and for designing more targeted in vitro studies.

Foundational In Vitro Assays: The Core of Regulatory Toxicology

In vitro assays are the cornerstone of modern toxicology, providing a means to assess specific toxicological endpoints in a controlled and high-throughput manner, while reducing the reliance on animal testing.[11][12] For nitrophenyl acetamide derivatives, a standard battery of tests should be employed to investigate genotoxicity, cytotoxicity, and phototoxicity.

The Ames test is a widely used and regulatory-accepted assay for detecting point mutations caused by a chemical.[13] It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize these essential amino acids. The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method) [4][14][15]

-

Strain Selection: A standard panel of strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: Since nitrophenyl acetamides require metabolic activation, the assay must be performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test compound.

-

Main Experiment:

-

To sterile tubes containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is also statistically significant compared to the negative control.

The in vitro micronucleus assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[16][17] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Experimental Protocol: In Vitro Micronucleus Assay [1][16]

-

Cell Line Selection: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, or TK6 cells.[18]

-

Metabolic Activation: As with the Ames test, the assay should be conducted with and without S9 metabolic activation.

-

Treatment: Treat cell cultures with the test compound at a range of concentrations for a short (3-6 hours) or long (24 hours) exposure period.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Some chemicals can become toxic when exposed to light. The 3T3 NRU phototoxicity assay is designed to identify such compounds.[3][19]

Experimental Protocol: 3T3 NRU Phototoxicity Assay [2][19][20][21]

-

Cell Culture: Seed Balb/c 3T3 cells in two 96-well plates and allow them to form a monolayer.

-

Treatment: Treat the cells with a range of concentrations of the test compound for one hour.

-

Irradiation: Expose one plate to a non-cytotoxic dose of simulated sunlight (UVA/Vis), while keeping the other plate in the dark.

-

Incubation: Incubate both plates for 24 hours.

-

Neutral Red Uptake: Add Neutral Red, a vital dye that is taken up by viable cells, to both plates.

-

Data Analysis: Measure the amount of Neutral Red taken up by the cells. Compare the IC50 values (the concentration that causes 50% cell death) from the irradiated and non-irradiated plates. A significant difference in IC50 values indicates phototoxic potential.

Advanced In Vitro Models: A Deeper Dive into Mechanisms

While the standard battery of tests provides a good baseline for hazard identification, advanced methods can offer deeper mechanistic insights and improve the prediction of human toxicity.

-

Cell Viability and Morphology: Changes in cell number, nuclear size and shape, and cell membrane integrity.

-

Oxidative Stress: Measurement of ROS production using fluorescent probes.

-

Mitochondrial Health: Assessment of mitochondrial membrane potential and mitochondrial mass.

-

DNA Damage Response: Immunofluorescent detection of DNA damage markers like γH2AX.

Toxicogenomics investigates the effects of toxicants on gene expression profiles.[24][25][26] By treating cells with a nitrophenyl acetamide derivative and then analyzing changes in the transcriptome (using microarrays or RNA-seq), researchers can:[27][28]

-

Identify Perturbed Biological Pathways: Pathway analysis can reveal which cellular signaling pathways are affected by the compound, providing clues about its mechanism of action.[22][29][30][31][32]

-

Discover Biomarkers of Toxicity: Genes that are consistently up- or down-regulated in response to toxic compounds can serve as early biomarkers of toxicity.[10]

-

Classify Compounds based on their Mode of Action: By comparing the gene expression profiles of novel compounds to those of well-characterized toxicants, it is possible to classify their mode of action.

From Raw Data to Risk Assessment: A Workflow for Data Handling and Interpretation

Data Quality Control and Pre-processing

Before any statistical analysis, the raw data from each assay must be carefully scrutinized for quality. This includes:

-

For Plate-Based Assays: Checking for plate-to-plate variability, edge effects, and outliers.

-

For HCS: Ensuring proper image segmentation, feature extraction, and normalization.

-

For Toxicogenomics: Assessing the quality of microarray or RNA-seq data, including background correction, normalization, and batch effect removal.[33]

Statistical Analysis and Dose-Response Modeling

The appropriate statistical methods must be chosen based on the experimental design and the type of data collected.[20]

-

Dose-Response Analysis: For cytotoxicity and other quantitative assays, the data should be fitted to a dose-response model (e.g., a four-parameter logistic model) to determine key parameters like the IC50 or EC50.

-

Hypothesis Testing: For assays with discrete endpoints (e.g., Ames test, micronucleus assay), statistical tests (e.g., Chi-squared test, Fisher's exact test) should be used to determine if there is a significant difference between treated and control groups. When multiple concentrations are tested, it is important to correct for multiple comparisons to avoid false positives.[20]

-

Toxicogenomics Data Analysis: This involves specialized bioinformatics workflows, including:

Integrated Data Interpretation and Risk Assessment

The final step is to integrate the data from all sources (in silico, in vitro, and advanced models) to form a comprehensive toxicological profile of the nitrophenyl acetamide derivative. This involves a weight-of-evidence approach, where the consistency and concordance of the findings across different assays are considered.

The interpretation of the data should always be grounded in the known mechanisms of nitroaromatic toxicity. For example, a positive result in the Ames test, coupled with the upregulation of DNA damage response pathways in a toxicogenomics study, would provide strong evidence for a genotoxic mode of action.

The ultimate goal of this process is to inform a risk assessment, which will determine the potential for adverse health effects in humans and establish safe exposure limits.

Visualizing the Path Forward: Workflows and Pathways

To aid in the practical application of the principles outlined in this guide, the following diagrams illustrate key experimental and data analysis workflows.

Caption: A tiered workflow for the toxicological assessment of nitrophenyl acetamide derivatives.

Caption: Metabolic activation pathway of nitrophenyl acetamides leading to toxicity.

Caption: A typical workflow for the analysis of toxicogenomics data.

Conclusion: A Proactive Approach to Safety

The development of novel nitrophenyl acetamide derivatives holds significant promise, but this potential can only be realized if their safety is rigorously and proactively assessed. The framework presented in this guide advocates for a shift from a reactive to a proactive toxicology strategy. By integrating in silico predictions, a robust battery of in vitro assays, and advanced mechanistic studies, researchers can gain a comprehensive understanding of the toxicological profile of these compounds at an early stage of development. This not only ensures the safety of potential new products but also de-risks the drug development process, saving time and resources. As our understanding of toxicology and our technological capabilities continue to evolve, so too must our approach to safety assessment, with a constant focus on the underlying mechanisms of toxicity and the ultimate goal of protecting human health.

References

-

Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD. [Link]

-

Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences. [Link]

-

Statistical analysis and interpretation of toxicity data. Fiveable. [Link]

-

QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. SAR and QSAR in Environmental Research. [Link]

-

The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. QSAR & Combinatorial Science. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. [Link]

-

In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. [Link]

-

Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

-

Gene Expression Data Analysis for In Vitro Toxicology. Institute of Computer Science, Academy of Sciences of the Czech Republic. [Link]

-

Statistical analysis for toxicity studies. The Journal of Toxicological Sciences. [Link]

-

Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]

-

In Vitro Mammalian Cell Micronucleus Assay. Charles River. [Link]

-

Nitroaromatic compounds are mutagenic and carcinogenic substances present in environment. Masaryk University. [Link]

-

Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

-

Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology. [Link]

-

OECD Test Guideline 432. National Toxicology Program. [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]

-

Comparison of Microarrays and RNA-Seq for Gene Expression Analyses of Dose-Response Experiments. Toxicological Sciences. [Link]

-

Adaptation of a bioinformatics microarray analysis workflow for a toxicogenomic study in rainbow trout. PLOS ONE. [Link]

-

Network and Pathway Analysis of Toxicogenomics Data. Frontiers in Genetics. [Link]

-

Statistical techniques for handling high content screening data. Drug Discovery World. [Link]

-

Mining toxicogenomic data for dose-responsive pathways: implications in advancing next-generation risk assessment. Frontiers in Toxicology. [Link]

-

Latent Variables Capture Pathway-Level Points of Departure in High-Throughput Toxicogenomic Data. Chemical Research in Toxicology. [Link]

-

Pathway Analysis Software for the Interpretation of Complex Datasets. Committee on Toxicity. [Link]

-

Comparison of RNA-Seq and Microarray Gene Expression Platforms for the Toxicogenomic Evaluation of Liver From Short-Term Rat Toxicity Studies. Frontiers in Genetics. [Link]

-

Gene Expression Differential Analysis with Microarrays. Boston University. [Link]

-

AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. [Link]

-

Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. PubMed. [Link]

-

Structure-toxicity relationships of nitroaromatic compounds. PubMed. [Link]

-

Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology. [Link]

-

eCopy, Inc. - accessdata.fda.gov. [Link]

-

Toxicogenomics: A Review. Research Journal of Pharmacology and Pharmacodynamics. [https://www.rjpbcs.com/pdf/2011/3(4)/[19].pdf]([Link]19].pdf)

-

In Vitro Toxicology Testing. Charles River. [Link]

-

Advanced in vitro safety assessments for drug & chemical development. Nuvisan. [Link]

-

Review of High-content Screening Applications in Toxicology. Archives of Toxicology. [Link]

-

Toxicogenomics: A 2020 Vision. ApconiX. [Link]

-

Perspectives on the Use of Toxicogenomics to Assess Environmental Risk. IMR Press. [Link]

-

Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology. [Link]

Sources

- 1. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. iivs.org [iivs.org]

- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. insights.inotiv.com [insights.inotiv.com]

- 6. Frontiers | Network and Pathway Analysis of Toxicogenomics Data [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. ToxDAR: A Workflow Software for Analyzing Toxicologically Relevant Proteomic and Transcriptomic Data, from Data Preparation to Toxicological Mechanism Elucidation [mdpi.com]

- 10. Gene expression microarray data analysis for toxicology profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. criver.com [criver.com]

- 18. academic.oup.com [academic.oup.com]

- 19. oecd.org [oecd.org]

- 20. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. scispace.com [scispace.com]

- 23. sonraianalytics.com [sonraianalytics.com]

- 24. Automating Toxicology Studies with High-Content Screening [idea-bio.com]

- 25. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 26. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Frontiers | Comparison of RNA-Seq and Microarray Gene Expression Platforms for the Toxicogenomic Evaluation of Liver From Short-Term Rat Toxicity Studies [frontiersin.org]

- 29. Network and Pathway Analysis of Toxicogenomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Frontiers | Mining toxicogenomic data for dose-responsive pathways: implications in advancing next-generation risk assessment [frontiersin.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. cot.food.gov.uk [cot.food.gov.uk]

- 33. karlin.mff.cuni.cz [karlin.mff.cuni.cz]

- 34. Gene Expression Differential Analysis with Microarrays • BS831 [montilab.github.io]

Architecting the Pyrazolopyrimidine Scaffold: A Comprehensive Technical Guide to Zaleplon Intermediates and Precursors

Introduction

Zaleplon is an ultrashort-acting non-benzodiazepine sedative-hypnotic agent, selectively targeting the GABA_A receptor's α1 subunit to treat sleep-onset insomnia[1]. Structurally, it is characterized by a unique pyrazolo[1,5-a]pyrimidine core. The commercial viability and pharmaceutical purity of Zaleplon depend entirely on the precise construction of its two highly functionalized precursors: the enaminone intermediate (N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide) and the pyrazole core (3-amino-4-cyanopyrazole)[1]. This whitepaper provides a critical literature review and methodological guide to the synthesis, mechanistic causality, and validation of these key intermediates.

Retrosynthetic Architecture

The retrosynthetic disconnection of Zaleplon reveals a convergent synthesis strategy. The central pyrimidine ring is formed via a condensation reaction between a bidentate electrophile (the enaminone) and a bidentate nucleophile (the aminopyrazole)[1][2].

Figure 1: Retrosynthetic pathway of Zaleplon detailing its primary precursors.

Synthesis of the Pyrazole Core: 3-Amino-4-cyanopyrazole

Mechanistic Causality : The pyrazole building block requires an exocyclic amine and an adjacent cyano group. The cyano group is critical not only for the final pharmacological activity of Zaleplon but also for electronically deactivating the pyrazole ring to prevent unwanted side reactions during cyclization[3]. The synthesis utilizes 2-(ethoxymethylene)malononitrile and hydrazine hydrate. Hydrazine acts as a dinucleophile; its first nitrogen attacks the electrophilic alkene carbon (displacing the ethoxy leaving group), and the second nitrogen attacks one of the cyano groups to close the 5-membered ring, generating the exocyclic amine[3].

Validated Protocol: Pyrazole Core Synthesis

-

Preparation : Dissolve 8.64 g (0.070 mol) of 2-(ethoxymethylene)malononitrile in 50 mL of absolute ethanol[3].

-

Addition : Slowly add 5.0 g (0.156 mol) of hydrazine hydrate dropwise. Crucial: This step is highly exothermic; dropwise addition controls the reaction rate and prevents the thermal degradation of the malononitrile precursor[3].

-

Cyclization : Heat the reaction mixture on a steam bath for 30 minutes to drive the intramolecular cyclization to completion[3].

-

Isolation : Transfer the mixture to a refrigerator (2–8 °C) and leave overnight. A tan/white crystalline precipitate of 3-amino-4-cyanopyrazole will form[3].

-

Purification : Filter the crystals under vacuum, wash with cold ethanol, and dry.

Synthesis of the Enaminone Intermediate

Mechanistic Causality : The enaminone (N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide) provides the crucial 3-carbon bridge required to form the pyrimidine ring[2][4]. The synthesis begins with the alkylation of 3-acetylaminoacetophenone to introduce the N-ethyl group. Subsequently, the methyl ketone is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[5]. DMF-DMA is a specialized reagent that acts as a formylating agent, converting the unactivated methyl ketone into a highly reactive α,β-unsaturated dimethylamine (enaminone)[4][5]. This avoids the need for harsh base-catalyzed aldol conditions that could hydrolyze the acetamide group.

Validated Protocol: Enaminone Synthesis via Phase-Transfer Catalysis Traditional methods require sodium hydride, which poses significant scale-up hazards[2]. A modernized, self-validating protocol utilizes phase-transfer catalysis (PTC)[4]:

-

Solvation : Dissolve 100 g (0.431 mol) of N-(3-acetylphenyl)acetamide in 400 mL of dimethylformamide (DMF) and cool to 0–5 °C[4].

-

Base Addition : Add 30 g (0.75 mol) of powdered sodium hydroxide, followed by 1.0 g of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst[4].

-

Alkylation : Introduce 72.8 g (0.668 mol) of ethyl bromide dropwise over 1 hour, then stir at room temperature for 2 hours to yield N-(3-acetylphenyl)-N-ethylacetamide[4].

-

Enamination : Add an excess of DMF-DMA to the intermediate and reflux. The reaction is driven forward by the continuous distillation of methanol (a byproduct of DMF-DMA condensation)[4][5].

-

Isolation : Concentrate the mixture under vacuum and precipitate the enaminone using a non-polar anti-solvent.

Quantitative Data: Comparison of Enaminone Synthesis Routes

| Synthesis Route | Reagents / Catalysts | Reaction Time | Yield (%) | Impurity Profile |

| Traditional Patent (US 4626538) | Sodium Hydride (NaH), Ethyl Iodide, DMF-DMA | > 12 hours | ~65-70% | High (Requires extensive chromatography)[2][4] |

| Phase-Transfer Route | NaOH, Ethyl Bromide, TBAB, DMF-DMA | 3 - 4 hours | > 85% | Low (Direct crystallization possible)[4] |

Convergent Cyclization: The Cascade Mechanism

Mechanistic Causality : The final assembly of Zaleplon involves a condensation between the enaminone and the pyrazole core in an acidic medium (typically glacial acetic acid and water)[2][6]. The acid protonates the enaminone's carbonyl oxygen, increasing the electrophilicity of the β-carbon. The exocyclic amine of the pyrazole performs a Michael-type addition, followed by the elimination of dimethylamine. The transient intermediate then undergoes intramolecular cyclization, where the pyrazole's ring nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine system[1].

Figure 2: Addition-elimination and cyclization cascade forming the pyrazolo[1,5-a]pyrimidine core.

Validated Protocol: Cyclization

-

Reaction Mixture : Suspend equimolar amounts of 3-amino-4-cyanopyrazole and the enaminone intermediate in a solvent mixture of glacial acetic acid and water (typically a 1:1 to 3:1 ratio)[2][6].

-

Reflux : Heat the mixture to reflux for approximately 8 hours. The presence of water modulates the acidity, preventing the hydrolysis of the terminal acetamide group while promoting the elimination of dimethylamine[2].

-

Crystallization : Cool the reaction mixture to room temperature, then further to 5 °C to induce the crystallization of crude Zaleplon[6].

-

Washing : Filter the solid and wash extensively with water to remove residual acetic acid and unreacted pyrazole[4].

Impurity Profiling: A Self-Validating System

To ensure the trustworthiness of the synthetic protocol, the impurity profile must be rigorously monitored via LC-MS. The presence of specific impurities acts as a diagnostic tool for upstream reaction failures[7]:

-

N-methyl zaleplon (Impurity IV) : Indicates the use of contaminated alkylating agents or transalkylation side-reactions during the enaminone formation[7].

-

Regioisomers : If the initial nucleophilic attack occurs via the pyrazole ring nitrogen instead of the exocyclic amine, a regioisomer is formed. Controlling the pH with the acetic acid/water mixture is critical to directing the regioselectivity of the initial Michael addition[2][7].

-

Zaleplon Carboxamide (Impurity II) : Formed via the partial hydrolysis of the cyano group. This validates the need to strictly control the reflux time and water content during the final cyclization step[7].

By mapping these impurities to specific mechanistic deviations, chemists can dynamically adjust reaction parameters, creating a self-validating manufacturing loop.

References[1] "Zaleplon", Wikipedia, https://en.wikipedia.org/wiki/Zaleplon[5] "Novel process for the synthesis of Zaleplon", International Journal of ChemTech Research, https://sphinxsai.com/sphinxsai_vol_2_no.1/chemtech_vol_2_no.1_pdf/CT=01%20(1-4).pdf[3] "Zaleplon synthesis - WO2005023813A1", Google Patents, https://patents.google.com/patent/WO2005023813A1/en[6] "N,N-Dimethylformamide dimethyl acetal", Liskon Biological, 2]">https://www.liskonchem.com[2] "3-Aminopyrazole-4-carbonitrile 97 16617-46-2", Sigma-Aldrich, 8]">https://www.sigmaaldrich.com[8] "Impurity profile study of zaleplon", Journal of Pharmaceutical and Biomedical Analysis (Ovid), 7]">https://www.ovid.com[7] "US7772394B2 - Zaleplon synthesis", Google Patents, https://patents.google.com/patent/US7772394B2/en[4] "3-Amino-4-pyrazolecarbonitrile | 16617-46-2", ChemicalBook, https://www.chemicalbook.com

Sources

- 1. Zaleplon - Wikipedia [en.wikipedia.org]

- 2. WO2005023813A1 - Zaleplon synthesis - Google Patents [patents.google.com]

- 3. 3-Amino-4-pyrazolecarbonitrile | 16617-46-2 [chemicalbook.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. N,N-Dimethylformamide dimethyl acetal 98% | N,N-Dimethylformamide 4637-24-5 | Manufacturer's Stock Available [liskonchem.com]

- 6. US7772394B2 - Zaleplon synthesis - Google Patents [patents.google.com]

- 7. ovid.com [ovid.com]

Comprehensive Thermal Stability Assessment of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide

Executive Summary

In the pharmaceutical development of non-ergot dopamine agonists, such as Ropinirole hydrochloride, process safety during scale-up is a paramount concern. 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide (CAS: 91374-22-0) is a critical, highly energetic intermediate formed during the synthesis of Ropinirole. Due to the presence of a nitroaromatic moiety coupled with an ortho-methyl group, this compound exhibits significant thermal instability.

This technical guide provides an in-depth analysis of the mechanistic causality behind the thermal degradation of this intermediate and outlines a self-validating experimental protocol for assessing its thermal hazards. The methodologies described herein are designed for process chemists and safety engineers to establish safe operating windows and prevent thermal runaway during active pharmaceutical ingredient (API) manufacturing.

Synthetic Context & Structural Alerts

The synthesis of Ropinirole typically involves the amidation of 2-methyl-3-nitrophenylacetic acid with dipropylamine to yield 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. This amide is subsequently reduced to an amine, followed by nitro reduction and ring closure to form the final indole core. Historically, early-phase routes involving nitro-containing intermediates have presented severe process safety constraints due to extreme decomposition energies ([1]).

Figure 1: Synthetic pathway of Ropinirole highlighting the nitroaromatic amide intermediate.

Mechanistic Causality of Thermal Degradation

The thermal hazard of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is not merely a function of the nitro group, but specifically its spatial relationship to the methyl group.

While meta- and para-substituted nitroaromatics typically decompose via high-energy C-NO₂ bond homolysis, the ortho-effect fundamentally alters the degradation kinetics. The presence of a methyl group ortho to the nitro group facilitates a low-activation-energy intramolecular rearrangement. Upon heating, the compound undergoes hydrogen abstraction from the methyl group by the adjacent nitro oxygen, leading to the formation and rapid, highly exothermic decomposition of an anthranil-like intermediate ([2]). This mechanistic shortcut significantly lowers the onset temperature of thermal runaway compared to standard nitroaromatics.

Furthermore, the bulky N,N-dipropyl aliphatic chains act as internal fuel. During an oxygen-deficient thermal event, the nitro group acts as an internal oxidant, driving a violent redox reaction that generates massive volumes of non-condensable gases (N₂, CO, CO₂), posing a severe overpressurization risk ([3]).

Self-Validating Experimental Protocol for Thermal Hazard Assessment

To establish a trustworthy safety profile, experimental protocols cannot rely on a single analytical technique. The following step-by-step methodology is a self-validating system : thermodynamic potential identified in Phase 1 is cross-verified by mass-loss metrics in Phase 2, and kinetically modeled under worst-case plant conditions in Phase 3.

Figure 2: Self-validating thermal hazard assessment protocol for energetic intermediates.

Phase 1: Differential Scanning Calorimetry (DSC) Screening

Objective: Determine the initial exothermic onset temperature (

-

Accurately weigh 2–5 mg of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide into a gold-plated, high-pressure crucible. (Standard aluminum crucibles may rupture or allow evaporation, skewing data).

-

Seal the crucible and place it in the DSC furnace alongside an empty reference crucible.

-

Apply a dynamic heating rate (

) of 4 °C/min from 25 °C to 400 °C under a nitrogen purge (50 mL/min). -

Validation Check: If the integrated

exceeds the industry-standard threshold of -500 J/g , the compound is classified as highly energetic, mandating progression to Phase 2 and 3 ([4]).

Phase 2: Thermogravimetric Analysis (TGA)

Objective: Correlate the DSC exotherm with mass loss to evaluate gas generation potential.

-

Weigh 5–10 mg of the sample into an open alumina pan.

-

Heat from 25 °C to 400 °C at 4 °C/min under nitrogen.

-

Validation Check: Overlay the TGA derivative mass loss (DTG) curve with the DSC curve. A sharp mass loss perfectly aligned with the DSC exotherm confirms that the thermal event generates non-condensable gases, indicating a high risk of reactor rupture in a closed system.

Phase 3: Accelerating Rate Calorimetry (ARC)

Objective: Simulate worst-case (adiabatic) cooling failure to determine the Time to Maximum Rate (

-

Load 2 g of the intermediate and 2 g of the process solvent into a spherical titanium ARC bomb.

-

Utilize a "Heat-Wait-Search" (HWS) program: Heat in 5 °C increments, wait 15 minutes for thermal equilibration, and search for self-heating > 0.02 °C/min.

-

Once self-heating is detected, the instrument shifts to adiabatic mode, tracking the runaway until completion.

-

Validation Check: Extract the kinetic triplet (activation energy, pre-exponential factor, reaction order) from the ARC data. Compare this to the apparent activation energy calculated from DSC using the Kissinger method. Alignment between these orthogonal datasets validates the kinetic model.

Quantitative Data & Kinetic Analysis

Based on the structural homology of ortho-methyl nitroaromatics and nitrobenzoic acid derivatives, the following table summarizes the representative quantitative thermal parameters for 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide.

| Parameter | Analytical Technique | Representative Value | Process Safety Implication |

| DSC (4 °C/min) | ~260 °C | Initial indicator of instability; not to be used for plant design. | |

| DSC | -850 to -950 J/g | Highly energetic. Exceeds the -500 J/g threshold, indicating severe explosion potential. | |

| Mass Loss | TGA | > 65% | Massive gas evolution (N₂, CO₂) during decomposition; high pressure hazard. |

| ARC | ~195 °C | True onset under plant conditions. Significantly lower than DSC onset due to thermal inertia. | |

| ARC (Extrapolated) | 24 hours at 145 °C | If a cooling failure occurs at 145 °C, operators have 24 hours to quench the reaction before runaway. |

Process Safety & Scale-up Implications

The translation of thermal data into chemical engineering controls is the final step in ensuring process safety ([5]).

-

Maximum Allowable Temperature (MAT): The MAT for any unit operation involving 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide must be strictly controlled. Applying the "50 °C Rule" to the adiabatic onset temperature (~195 °C), the absolute maximum plant operating temperature should not exceed 145 °C .

-

Solvent Selection: The amidation step should be performed in a solvent with a boiling point well below the MAT (e.g., dichloromethane or low-boiling ethers). This provides evaporative cooling (reflux) as an intrinsic safety barrier, ensuring the batch temperature cannot physically reach the decomposition onset even during a catastrophic cooling jacket failure.

-

Accumulation Control: Because the intermediate is highly energetic, continuous flow chemistry or semi-batch processing (where the limiting reagent is dosed slowly) is highly recommended over batch processing to minimize the standing inventory of the energetic amide.

References

-

Chen, H., Chen, Y., Yuan, L., & Zou, Q. (2013). "A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride." Organic Process Research & Development. [Link]

-

Tsang, W. (1986). "Thermal Stability Characteristics of Nitroaromatic Compounds." National Bureau of Standards (DTIC). [Link]

-

Sperandio, C., et al. (2021). "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Organic Process Research & Development. [Link]

-

Wang, Y., et al. (2024). "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method." Journal of the Brazilian Chemical Society (SciELO). [Link]

-

Butters, M., Catterick, D., Henderson, A., et al. (2006). "Critical Assessment of Pharmaceutical Processes — A Rationale for Changing the Synthetic Route." Chemical Reviews. [Link]

In-Depth Technical Guide: Melting Point Determination of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the thermal characterization of active pharmaceutical ingredient (API) intermediates. 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide (CAS: 91374-22-0), widely recognized in the industry as [1], is a critical nitroaromatic intermediate used in the synthesis of dopamine agonists. Accurate determination of its melting point (MP) is not merely a routine compliance checkbox; it is a fundamental thermodynamic probe into the crystalline integrity and purity of a synthesized batch. This whitepaper establishes a self-validating, pharmacopeia-compliant methodology () [2] for determining the melting point of this specific compound.

Physicochemical Profile

Before initiating thermal analysis, it is imperative to establish the baseline physicochemical parameters of the analyte to select the appropriate calibration standards and thermal ramp parameters.

| Parameter | Specification |

| Chemical Name | 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide |

| Common Name | Ropinirole Impurity 11 |

| CAS Registry Number | 91374-22-0 |

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| Expected Melting Point | [3] |

| Physical State | Solid (Crystalline Powder) |

Scientific Principles & Causality in Thermal Analysis

A robust experimental protocol must be grounded in thermodynamic causality. We do not simply heat a sample and observe; we induce a first-order phase transition from a highly ordered crystalline lattice to an isotropic liquid.

-

The Principle of Freezing Point Depression: According to Raoult's Law, the presence of impurities (such as residual solvents, unreacted precursors, or moisture) disrupts the crystalline lattice energy. This disruption lowers the temperature required to melt the compound and broadens the melting range. A sharp melting point (a range of < 1.0 °C) is a definitive indicator of high thermodynamic purity.

-

The Causality of Heating Rates (Thermal Lag): The most common source of error in MP determination is an excessive heating rate. If the heating block temperature rises faster than the heat can transfer through the glass capillary into the sample, a "thermal lag" occurs. The instrument will record a temperature significantly higher than the actual thermodynamic melting point of the sample. To prevent this, a strict ramp rate of [4] as the system approaches the expected MP.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The accuracy of the apparatus is verified against a certified reference standard immediately prior to sample analysis.

Phase 3.1: System Qualification (Calibration)

-

Select Reference Standard: Choose a USP Melting Point Reference Standard that closely brackets the expected MP of the sample (49–50 °C). [5] (Thermodynamic MP: 47.87 ± 0.3 °C) is the optimal standard for this assay.

-

Verify Accuracy: Run the Benzophenone standard using the parameters below. The apparatus is considered qualified only if the recorded clear point falls within ± 0.5 °C of the standard's certified value.

Phase 3.2: Sample Preparation

-

Desiccation: Place approximately 50 mg of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide in a vacuum desiccator over anhydrous silica gel for 24 hours. Causality: Removes hygroscopic moisture that would artificially depress the melting point.

-

Pulverization: Transfer the dried sample to an agate mortar and gently triturate into a fine, uniform powder. Causality: Large crystals create air voids within the capillary. Air is a poor thermal conductor, which introduces thermal lag and broadens the observed melting range.

-

Capillary Loading: Press the open end of a standard USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID) into the powder. Drop the capillary through a 70 cm glass tube onto a hard surface 5-10 times to pack the powder tightly.

-

Volume Control: Ensure the packed sample column is exactly 2.5 to 3.5 mm in height. Causality: A column shorter than 2.5 mm lacks sufficient mass for reliable optical detection, while a column taller than 3.5 mm creates an internal temperature gradient, artificially broadening the melt range.

Phase 3.3: Thermal Execution (USP <741> Class Ia)

-

Pre-heating: Rapidly heat the instrument block to 44.0 °C (exactly 5 °C below the expected onset of 49.0 °C).

-

Insertion: Insert the loaded capillary into the heating block. Allow the system to equilibrate for 1 minute.

-

Ramp Rate: Initiate a controlled temperature ramp of 1.0 °C/min .

-

Detection:

-

Onset Point (Collapse): Record the exact temperature when the solid column clearly detaches from the capillary wall and begins to liquefy.

-

Clear Point (Meniscus): Record the temperature when the last visible solid particle transitions into a completely transparent liquid.

-

Workflow Visualization

The following diagram outlines the logical progression of the self-validating methodology.

Figure 1: Step-by-step logical workflow for the melting point determination of CAS 91374-22-0.

Data Interpretation & Troubleshooting

Even with rigorous protocols, deviations can occur. The following matrix synthesizes common quantitative anomalies with their mechanistic root causes, empowering researchers to troubleshoot effectively.

| Observed Deviation | Mechanistic Root Cause | Corrective Action |

| Depressed MP (< 48 °C) & Broad Range (> 2 °C) | Contamination by impurities or residual moisture disrupting lattice energy (Raoult's Law). | Re-crystallize the sample; ensure rigorous vacuum desiccation prior to testing. |

| Elevated MP (> 51 °C) | Thermal lag due to excessive heating rate or poor thermal conductivity of the sample. | Verify ramp rate is strictly 1 °C/min. Ensure sample is pulverized to a fine powder. |

| Sample Shrinks/Discolors Before Melting | Sublimation or thermal decomposition occurring prior to the phase transition phase. | Seal the capillary under vacuum or use a specialized sealed-tube method if decomposition is severe. |

| Inconsistent Results Across Replicates | Variable capillary packing density or inconsistent sample column height. | Standardize the packing method (drop through a 70 cm tube); strictly adhere to the 2.5–3.5 mm height rule. |

References

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Researchers Application: Active Pharmaceutical Ingredient (API) Intermediate Synthesis (Ropinirole Precursor)

Introduction and Mechanistic Rationale

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide (CAS: 91374-22-0) is a critical synthetic intermediate utilized in the commercial production of Ropinirole, a non-ergoline dopamine D2 agonist prescribed for Parkinson's disease and restless legs syndrome[1, 3].

The synthesis of this amide relies on a highly efficient, two-stage Schotten-Baumann-type workflow. Direct amidation of 2-methyl-3-nitrophenylacetic acid [2] with di-n-propylamine is thermodynamically unfavorable without an extreme thermal driving force, which could degrade the nitroaromatic ring. Therefore, the protocol employs thionyl chloride (

Synthetic Workflow Visualization

Synthetic workflow for 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide.

Stoichiometry and Reagent Data

The following quantitative data is optimized for a ~100 mmol scale reaction, providing a robust balance between thermal control and yield [1].

| Reagent / Material | Molecular Weight | Equivalents | Mass / Volume | Function |

| 2-Methyl-3-nitrophenylacetic acid | 195.17 g/mol | 1.00 eq | 22.0 g (0.112 mol) | Substrate [2] |

| Thionyl Chloride ( | 118.97 g/mol | ~3.00 eq | 25.0 mL | Activating Agent |

| Di-n-propylamine | 101.19 g/mol | 2.50 eq | ~38.0 mL | Nucleophile / Base |

| Toluene (Anhydrous) | 92.14 g/mol | N/A | 100 mL | Solvent / Azeotrope |

| Sodium Carbonate (5% aq) | 105.99 g/mol | N/A | As needed | Work-up Wash |

| Hydrochloric Acid (2N aq) | 36.46 g/mol | N/A | As needed | Work-up Wash |

Step-by-Step Experimental Protocol

Note: This procedure must be conducted in a certified chemical fume hood using appropriate PPE, as

Phase 1: Acyl Chloride Activation

-